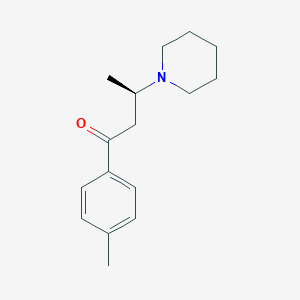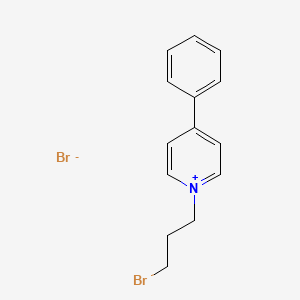![molecular formula C7H7F3O B14225669 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 821793-59-3](/img/structure/B14225669.png)
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is a fluorinated organic compound with a unique bicyclic structure. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a bicyclo[2.2.1]heptene framework. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a fluorinated diene and a suitable dienophile under controlled conditions yields the desired bicyclic product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one.
Reduction: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-amine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
科学的研究の応用
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the fluorine atoms, resulting in different chemical properties.
2,3,3-Trifluorobicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.
Uniqueness
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is unique due to the combination of its bicyclic structure, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
821793-59-3 |
|---|---|
分子式 |
C7H7F3O |
分子量 |
164.12 g/mol |
IUPAC名 |
2,3,3-trifluorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H7F3O/c8-6(9)4-1-2-5(3-4)7(6,10)11/h1-2,4-5,11H,3H2 |
InChIキー |
YMWSYKIRRYFOBE-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(C2(O)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


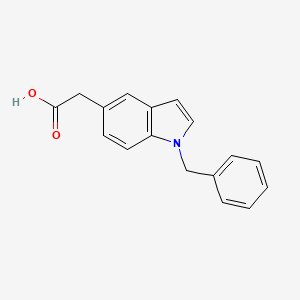
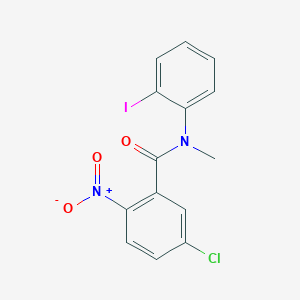
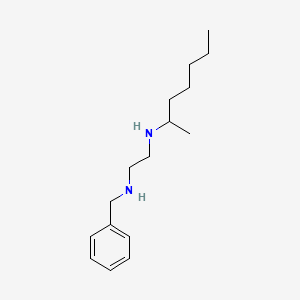
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
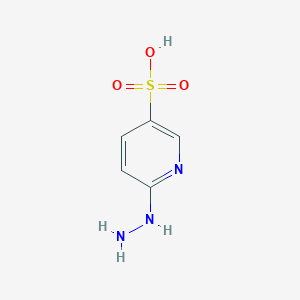
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
